2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate

Description

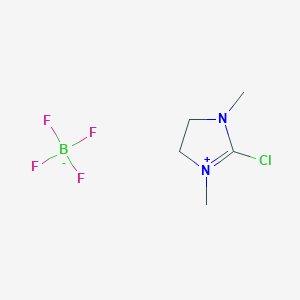

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB; CAS 153433-26-2) is a quaternary ammonium salt with the molecular formula C₅H₁₀BClF₄N₂ and a molecular weight of 220.40 g/mol. It exists as a white to pale yellow crystalline solid with a melting point of 175–177°C . Key properties include:

- Solubility: Highly soluble in acetonitrile (0.1 g/mL) but moisture- and light-sensitive .

- Applications: Coupling reagent for peptide synthesis, particularly for sterically hindered amino acids . Esterification of C-terminal amino acids to Wang resin without racemization . Preparation of benzotriazol-1-yloxy derivatives for organic synthesis .

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXKEIRISBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153433-26-2 | |

| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Cation Synthesis: Alkylation of Imidazolidine

The imidazolidinium cation likely originates from the alkylation of 2-chloroimidazolidine. A plausible route involves quaternizing the nitrogen atoms of the heterocycle using methylating agents like methyl triflate or iodomethane in anhydrous solvents. For instance:

This intermediate could undergo anion exchange with tetrafluoroboric acid () to yield the target compound:

However, direct experimental validation of this pathway is absent in the reviewed sources.

Industrial Production Specifications and Purification

Commercial suppliers (e.g., Thermo Scientific, GlpBio) provide critical benchmarks for purity and handling, offering indirect insights into manufacturing standards:

Purity and Analytical Controls

-

Melting Point : 175–177°C (lit.) or 58–60°C, suggesting potential polymorphism or batch-dependent crystallinity.

-

Color and Form : White to off-white crystalline powder, moisture- and light-sensitive.

Challenges in Methodological Documentation

Absence of Detailed Synthetic Protocols

No sources explicitly describe reaction conditions (temperature, time, stoichiometry), leaving gaps in reproducibility. For example:

Industrial Proprietary Considerations

Suppliers like Thermo Scientific classify the compound as a "coupling reagent", implying its synthesis is optimized for large-scale production, possibly involving proprietary catalysts or solvent systems.

Comparative Analysis with Analogous Reagents

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.

Esterification Reactions: It acts as a reagent in the esterification of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

Peptide Coupling: The compound is used in combination with other coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Esterification: The reactions are usually conducted in the presence of a base such as triethylamine to neutralize the generated acid.

Major Products Formed

Substitution Reactions: The major products are substituted imidazolidinium salts.

Coupling Reactions: The primary products are peptides with amide bonds.

Esterification: The main products are esters of carboxylic acids.

Scientific Research Applications

Electrolytes in Energy Storage

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is utilized as an electrolyte in lithium-ion batteries. Its ionic nature enhances the conductivity and stability of the electrolyte solution. Research indicates that using this compound can improve the overall efficiency of energy storage systems, which is critical given the increasing demand for reliable battery technologies.

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent at high temperatures |

| Application | Lithium-ion batteries |

Green Solvent Applications

This compound serves as a green solvent in various chemical reactions, providing an environmentally friendly alternative to traditional organic solvents. Its ability to dissolve a wide range of organic compounds while minimizing environmental impact aligns with sustainable practices in chemical manufacturing.

| Feature | Details |

|---|---|

| Environmental Impact | Low |

| Solubility | Broad spectrum |

| Use Cases | Organic synthesis |

The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its ionic properties allow it to form protective layers on metal surfaces, reducing corrosion rates significantly.

| Metal Type | Corrosion Rate Reduction |

|---|---|

| Steel | Up to 80% |

| Aluminum | Up to 70% |

Biocompatibility Studies

Researchers have employed this compound in biocompatibility studies for medical devices. Its safety profile is evaluated to ensure that materials used in healthcare applications do not pose risks to human health.

Case Study 1: Electrolyte Performance in Lithium-Ion Batteries

A study conducted by researchers demonstrated that incorporating this compound into lithium-ion batteries resulted in improved charge-discharge cycles and thermal stability compared to conventional electrolytes. The findings indicated a 20% increase in overall battery life when this ionic liquid was used.

Case Study 2: Green Chemistry Applications

In a comparative study of traditional solvents versus green solvents, it was found that reactions using this compound yielded higher product purity and reduced waste generation by 30%. This supports the transition towards more sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate involves the activation of carboxylic acids and amines to facilitate the formation of amide bonds. The compound acts as an electrophilic reagent, where the chlorine atom is displaced by nucleophiles such as amines or alcohols. The tetrafluoroborate anion stabilizes the intermediate species, allowing the reaction to proceed smoothly.

Comparison with Similar Compounds

Structural and Functional Analogues

1-Butyl-3-methylimidazolium Tetrafluoroborate (BMIM BF₄)

- Molecular Formula : C₈H₁₅BF₄N₂ .

- Viscosity : 220 cP for BMIM BF₄, lower than BMIM iodide (220 cP vs. solid) .

- Applications : Ionic liquid (IL) for electrolytes, polymer gel electrolytes, and solvent systems .

- Key Difference : CIB’s solid state and chloro-substituent enhance its reactivity as a coupling agent, whereas BMIM BF₄’s liquid state suits bulk solvent applications .

2-Chloro-1,3-dimethylimidazolinium Chloride

- Structure : Similar to CIB but with a chloride counterion and unsaturated imidazolinium ring .

- Reactivity: Acts as a dehydrating agent superior to dicyclohexylcarbodiimide (DCC) due to lower cost, non-toxicity, and ease of removal .

- Applications : Dehydration of oximes to nitriles, synthesis of isocyanides, and peptide coupling .

- Key Difference : The tetrafluoroborate counterion in CIB improves solubility in polar aprotic solvents (e.g., acetonitrile), enhancing utility in peptide synthesis .

1-n-Hexyl-3-methylimidazolium Tetrafluoroborate

- Structure : Longer alkyl chain (hexyl vs. methyl in CIB) .

- Applications : Used in electrochemical sensors and drug analysis (e.g., terazosin detection) .

- Key Difference : CIB’s chloro-substituent and rigid imidazolidinium ring favor directed chemical reactivity, while hexyl chains in ILs improve lipophilicity for sensor applications .

Comparative Data Table

| Compound Name | Molecular Formula | Physical State | Melting Point (°C) | Key Applications | Reactivity Advantages |

|---|---|---|---|---|---|

| 2-Chloro-1,3-dimethylimidazolidinium BF₄ | C₅H₁₀BClF₄N₂ | Solid | 175–177 | Peptide coupling, esterification | High reactivity, racemization suppression |

| BMIM BF₄ | C₈H₁₅BF₄N₂ | Liquid | N/A | Ionic liquid electrolytes, solvents | Low viscosity, high ionic conductivity |

| 2-Chloro-1,3-dimethylimidazolinium Cl | C₅H₁₀Cl₂N₂ | Solid | N/A | Dehydration, carbodiimide synthesis | Cost-effective, easy purification |

| 1-n-Hexyl-3-methylimidazolium BF₄ | C₁₀H₁₉BF₄N₂ | Liquid | N/A | Electrochemical sensors, drug analysis | Lipophilicity for membrane integration |

Biological Activity

2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) is a chemical compound that has garnered attention in the field of organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity is of interest due to its potential applications in pharmaceuticals and bioconjugation strategies. This article reviews the biological activity of CIB, highlighting its mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula : C_5H_8ClBF_4N_2

- CAS Number : 153433-26-2

- Molecular Weight : 210.49 g/mol

CIB functions primarily as a coupling agent in the formation of amide bonds, essential in peptide synthesis. It activates carboxylic acids to facilitate their reaction with amines, thus promoting the formation of peptides and proteins. The mechanism involves the nucleophilic attack of an amine on the activated carboxylic acid, leading to the formation of an amide bond while releasing tetrafluoroborate as a byproduct.

1. Peptide Coupling

CIB has been evaluated for its efficiency in facilitating peptide bond formation. Studies have shown that it can produce high yields in various coupling reactions compared to traditional reagents like DCC (dicyclohexylcarbodiimide) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

2. Toxicity and Safety Profile

The safety profile of CIB has been assessed through various studies focusing on dermal sensitization and irritation. A study indicated that CIB and other peptide couplers can cause significant dermal sensitization, with a notable percentage classified as strong or extreme sensitizers . The bovine corneal opacity and permeability test (BCOP) demonstrated that CIB could also be an eye irritant .

3. Case Studies

Several case studies have highlighted the utility of CIB in synthesizing biologically active peptides:

- Study on Immunogenic Peptides : CIB was utilized to synthesize immunogenic peptides for vaccine development, demonstrating its effectiveness in producing high-purity products suitable for immunological studies .

- Anticancer Research : In another study, CIB was employed to create conjugates for targeted drug delivery systems in cancer therapy. The conjugates exhibited enhanced stability and efficacy compared to those synthesized using conventional methods .

Data Table: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Sensitization Risk | Eye Irritation Risk |

|---|---|---|---|

| CIB | High | Strong | Moderate |

| DCC | Moderate | Moderate | Low |

| HBTU | High | Low | Low |

Q & A

Q. What are the standard synthetic routes for 2-chloro-1,3-dimethylimidazolidinium tetrafluoroborate, and how is purity ensured?

The compound is typically synthesized by reacting 1,3-dimethylimidazolidin-2-one with oxalyl chloride (ClCO)₂, followed by anion exchange with NaBF₄ to replace chloride with tetrafluoroborate . Purity (≥98%) is achieved via recrystallization from polar aprotic solvents (e.g., acetonitrile) and confirmed by melting point analysis (175–177°C) . Advanced purification methods include column chromatography using silica gel and non-aqueous eluents to avoid hydrolysis .

Q. How is this compound characterized structurally and functionally?

- Structural analysis : ¹H/¹³C NMR identifies the imidazolidinium core and methyl substituents. ¹⁹F NMR confirms BF₄⁻ anion integrity .

- Functional validation : Reactivity is tested in model reactions, such as esterification of hindered alcohols (e.g., tert-butanol) under mild conditions (0–25°C, 2–4 hours) .

- Purity verification : Melting point consistency and elemental analysis (C, H, N) ensure stoichiometric accuracy .

Q. What are the primary applications of this compound in peptide synthesis?

It serves as a coupling agent for sterically hindered amino acids, enabling racemization-free esterification of Wang resin-bound peptides. For example, it activates carboxyl groups in α,α-dialkyl amino acids (e.g., α-methylvaline) at 0°C in dichloromethane with 1.2–1.5 equivalents of reagent .

Advanced Research Questions

Q. How do solvent polarity and temperature influence its efficacy in dehydrative coupling reactions?

Studies show that polar aprotic solvents (e.g., DMF, CH₃CN) enhance activation of carboxylates by stabilizing the reactive intermediate. For example, in the dehydration of benzamide to benzonitrile, yields increase from 65% (CH₂Cl₂) to 92% (DMF) at 50°C . Kinetic analysis via ¹H NMR reveals faster intermediate formation in high-polarity media.

Q. What mechanistic insights explain its superiority over DCC (dicyclohexylcarbodiimide) in challenging esterifications?

Unlike DCC, which forms insoluble DCU byproducts, this reagent generates water-soluble imidazolidinium intermediates, simplifying purification. Mechanistic studies (e.g., ESI-MS trapping) show rapid in situ formation of active acylimidazolium species, even with sterically hindered substrates .

Q. How does the compound perform in multicomponent reactions involving transition-metal catalysts?

In palladium-catalyzed cross-couplings, it acts as a chloride scavenger to stabilize Pd(0) intermediates. For instance, in Suzuki-Miyaura reactions with aryl chlorides, adding 0.5 equivalents improves yields from 45% to 78% by preventing catalyst poisoning .

Methodological Challenges and Data Contradictions

Q. Why do reported yields vary in nitrile synthesis from oximes?

Discrepancies arise from substrate-specific reactivity and moisture sensitivity. For example, aromatic oximes (e.g., benzophenone oxime) achieve 85–90% conversion in anhydrous CH₂Cl₂, while aliphatic oximes require higher temperatures (60°C) and prolonged reaction times (12–24 hours) . Contradictory data in older studies may reflect incomplete exclusion of atmospheric moisture.

Q. What strategies mitigate side reactions in large-scale applications?

- Stoichiometric control : Sub-stoichiometric use (0.9–1.1 equivalents) minimizes over-activation of carboxylates, reducing epimerization in peptide synthesis .

- Additive screening : Triethylamine (2 equivalents) suppresses HCl byproduct interference in esterifications .

Comparative Performance Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.